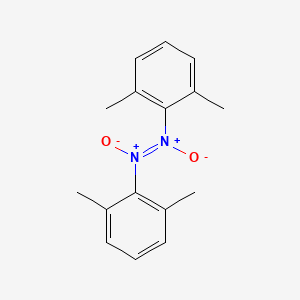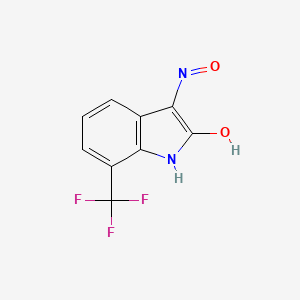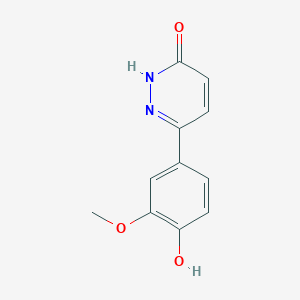
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Übersicht
Beschreibung
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, also known as 4-DATFP, is a trifluoromethylpyridin-2-yl phenol derivative that has been widely studied in recent years due to its potential applications in various scientific fields. This compound has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidative, antifungal, and anti-cancer activities. In addition, 4-DATFP has been studied for its potential use as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. This reaction mechanism involves the direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, demonstrating the catalytic efficiency of DMAP·HCl in base-free conditions (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Reactivity
A series of 6-substituted-2,4-dimethyl-3-pyridinols, structurally related to the compound , have been synthesized and studied for their interesting antioxidant properties. The synthesis process involved aryl bromide-to-alcohol conversion, highlighting the potential of such pyridinols as effective phenolic chain-breaking antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine has been employed to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application utilized in situ surface plasmon resonance spectroscopy, demonstrating the compound’s capability to act as an effective adhesion layer for weak and strong polyelectrolytes (Gandubert & Lennox, 2006).
Electrospinning and Functionalization
Ethyl(hydroxyethyl)cellulose has been modified with derivatives including 4- [4-(dimethylamino)styryl]pyridine, a relative of the target compound. These modifications facilitated electrospinning with poly(methyl methacrylate), resulting in nanofibers with potential applications in fluorescent sensing and water detection (Dreyer, Stock, Nandi, Bellettini, & Machado, 2020).
Enantioselective Synthesis
Enantiomerically pure derivatives of 4-(dimethylamino)pyridines, akin to the compound in focus, have been synthesized through chemoenzymatic routes. These derivatives show potential as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Eigenschaften
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-3-5-11(20)6-4-9/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYJVNGDOPVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)




![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)